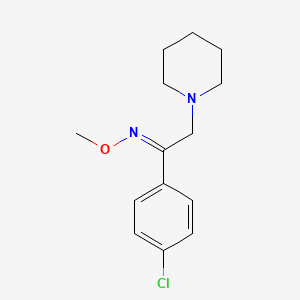

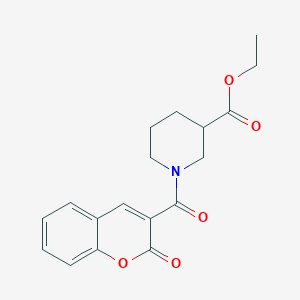

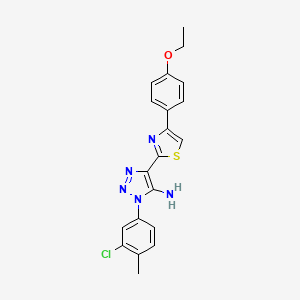

ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It has a molecular formula of C12H10O4 and a molecular weight of 218.209 g/mol .

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides salicylaldehyde azine, another main reaction product, malono-hydrazide, was formed . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate can be inferred from its molecular structure and its reactions. It has a molecular weight of 218.209 Da and a molecular formula of C12H10O4 . Its reactions with hydrazine hydrate have been studied, providing insights into its reactivity .Scientific Research Applications

Synthesis and Biological Evaluation

A key intermediate in the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring is ethyl 2-oxo-2H-chromene-3-carboxylate. These compounds were synthesized and evaluated for their antibacterial activity against several bacterial and fungal organisms, demonstrating the compound's potential in contributing to the development of new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Synthesis of Fluorinated Coumarins

Another study utilized ethyl 2-oxo-2H-chromene-3-carboxylate for the synthesis of fluorinated coumarins, highlighting its utility in creating compounds with potential applications in material science and medicinal chemistry (Chizhov et al., 2008).

Development of Dicationic Ionic Liquid

Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate's derivative was used in the preparation of a novel piperidine-functionalized poly(ethylene glycol) bridged dicationic ionic liquid. This substance facilitated the synthesis of substituted 2-amino-2-chromenes and 3,4-dihydropyrano[3,2-c]chromenes, showcasing an environmentally friendly protocol for the synthesis of these compounds with wide substrate flexibility (Wang et al., 2013).

Exploration in Medicinal Chemistry

Research on this compound and its derivatives extends into medicinal chemistry, where it contributes to the discovery and optimization of new therapeutic agents. For instance, compounds synthesized from it have been studied for their hypoglycemic activity, indicating potential applications in diabetes treatment (Eistetter & Wolf, 1982).

Photodegradable Polyethylene

In materials science, studies on photodegradable polyethylenes have investigated the role of carboxylic acid and ester formation in the photodegradation process. This compound derivatives are relevant in this context for understanding the mechanisms behind photodegradation and the subsequent biodegradation, contributing to the development of environmentally friendly materials (Arnaud et al., 1994).

Mechanism of Action

Future Directions

Ethyl 2-oxo-2H-chromene-3-carboxylate has potential applications in the synthesis of biologically active compounds . Its reaction with hydrazine hydrate has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones , suggesting potential future directions in the field of organic synthesis. Further study of this compound is warranted to explore its full potential.

Properties

IUPAC Name |

ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-2-23-17(21)13-7-5-9-19(11-13)16(20)14-10-12-6-3-4-8-15(12)24-18(14)22/h3-4,6,8,10,13H,2,5,7,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWMJDCQNZOEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331565 |

Source

|

| Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

695218-51-0 |

Source

|

| Record name | ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)

![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)